molecular formula C16H25NO B1332510 N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine CAS No. 356091-93-5

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine

Cat. No.: B1332510
CAS No.: 356091-93-5
M. Wt: 247.38 g/mol
InChI Key: QKPXHXPLAWJIAQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is an organic compound with the molecular formula C16H25NO It is a derivative of cyclohexanamine, featuring a benzyl group substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzyl group can be reduced to a methyl group, resulting in the formation of a cyclohexylamine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzylcyclohexanamine.

    Reduction: Formation of N-(4-methoxy-2,5-dimethylcyclohexyl)amine.

    Substitution: Formation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamide.

Scientific Research Applications

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and dimethyl groups play a crucial role in determining the binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)cyclohexanamine
  • N-(2,5-dimethylbenzyl)cyclohexanamine
  • N-(4-methoxy-2-methylbenzyl)cyclohexanamine

Uniqueness

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is unique due to the presence of both methoxy and dimethyl groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The specific substitution pattern influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPXHXPLAWJIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354501
Record name N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356091-93-5
Record name N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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